molecular formula C11H11Cl2NS B2444770 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride CAS No. 2375273-77-9

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride

Cat. No.: B2444770
CAS No.: 2375273-77-9
M. Wt: 260.18
InChI Key: UTWGWXMKKLMRAX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride is an organic compound. It is used as a pharmaceutical and agrochemical intermediate . It is also used as an intermediate of insecticides Thiamethoxam and Clothianidin .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the dehydration of fructose and other cellulose derivatives using hydrochloric acid . Another method involves the use of bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . The molecular weight is 168.04 .


Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, it can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . It can also be converted to 5-(hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .


Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a boiling point range of 83 - 85 °C at 8 mmHg .

Scientific Research Applications

Thiazole Derivatives in Drug Development

Thiazole and its derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. A review highlighted the significant work done on thiazole rings to find new compounds with lesser side effects, emphasizing the scaffold's potential in medicinal chemistry for various therapeutic applications (Leoni, Locatelli, Morigi, & Rambaldi, 2014). Another study focused on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, indicating the interest in thiazole derivatives for developing new chemical entities with potential biological activities (Issac & Tierney, 1996).

Role in Neuroprotection

Chlormethiazole, a thiazole derivative, has been explored for its neuroprotective properties, particularly in the context of stroke. Although clinical trials have shown limited success, animal models suggest a potential role in preventing the effects of stroke, underlining the importance of further research to bridge the gap between preclinical and clinical outcomes (Wilby & Hutchinson, 2006).

Chemical Synthesis and Applications

The versatility of thiazole compounds as building blocks for synthesizing heterocyclic compounds has been documented. One review discussed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a thiazole-derived scaffold, showcasing its reactivity and utility in generating a wide range of heterocycles and dyes (Gomaa & Ali, 2020).

Safety and Hazards

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with caution, and protective measures should be taken to avoid contact with skin, eyes, and clothing .

Future Directions

The future directions for 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride could involve its use in the production of renewable chemicals. For instance, the halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF), can be produced directly from biomass in good isolated yields . This suggests potential for the use of this compound in sustainable chemical production processes.

Properties

IUPAC Name

5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS.ClH/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWGWXMKKLMRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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